![molecular formula C14H13N3O3 B2469153 2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid CAS No. 176717-37-6](/img/structure/B2469153.png)
2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid is a complex organic compound with a unique structure that combines chromene and pyrimidine moieties
Mechanism of Action
Target of Action
The primary targets of this compound are various human cancer cell lines, including breast adenocarcinoma (MCF-7) , human colon carcinoma (HCT-116) , hepatocellular carcinoma (HepG-2) , and lung carcinoma (A549) . These targets play a crucial role in the proliferation and survival of cancer cells.
Mode of Action
The compound interacts with its targets by inhibiting their activity, thereby preventing the proliferation of cancer cells .
Biochemical Pathways
The compound affects the biochemical pathways involved in cell proliferation and survival . By inhibiting the activity of its targets, the compound disrupts these pathways, leading to the death of cancer cells
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of cell death . This leads to a reduction in the size of tumors and potentially to the complete eradication of the cancer .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, can interact with the compound and alter its action .
Biochemical Analysis
Biochemical Properties
This suggests that 2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid may interact with various enzymes, proteins, and other biomolecules in a manner that depends on its structure and lipophilicity .
Cellular Effects
Preliminary studies suggest that this compound may have cytotoxic activities against certain cancer cell lines .
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid typically involves multi-step organic reactions. One common method involves the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reaction of 3-benzoyl chromones with benzamidines
Industrial Production Methods
Industrial production of this compound may involve the use of catalysts such as L-proline-derived secondary aminothiourea, sulfamic acid, and bifunctional thiourea-based organocatalysts . These catalysts facilitate the reaction under milder conditions and improve the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5H-chromeno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their functional groups and substitution patterns.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a different heterocyclic system but exhibit similar biological activities.
Uniqueness
2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid is unique due to its specific combination of chromene and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to inhibit CDK2 selectively and its potential as an anticancer agent set it apart from other similar compounds .
Properties
IUPAC Name |
2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-17(7-12(18)19)14-15-6-9-8-20-11-5-3-2-4-10(11)13(9)16-14/h2-6H,7-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNVIIHQAOVAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC=C2COC3=CC=CC=C3C2=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
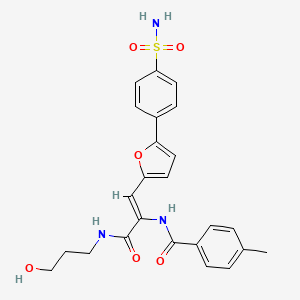

![N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3,4-dimethylbenzamide](/img/structure/B2469073.png)
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2469075.png)
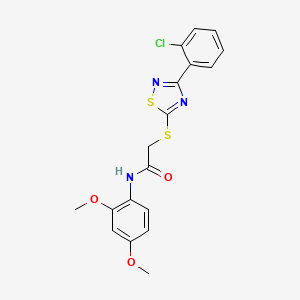
![2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2469082.png)
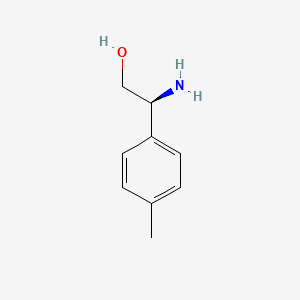
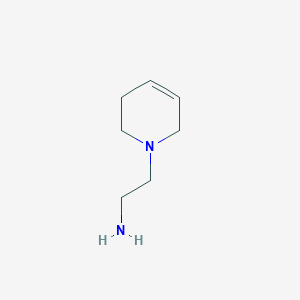
![(2Z)-3-(5-bromofuran-2-yl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2469086.png)
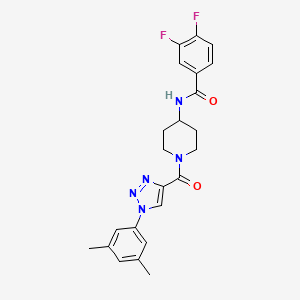

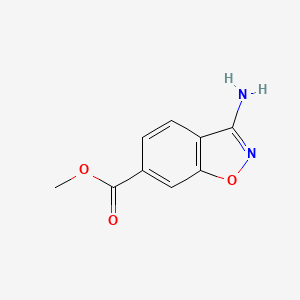
![4-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2469092.png)
![[2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride](/img/structure/B2469093.png)
